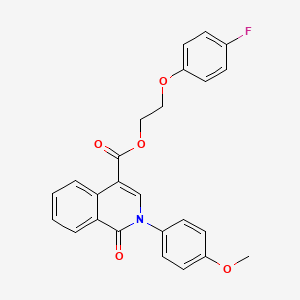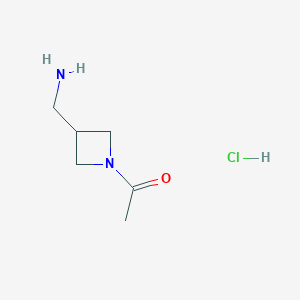
1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride” is a chemical compound with the CAS Number: 1803580-89-3 . Its IUPAC name is (1-acetyl-3-azetidinyl)methanamine hydrochloride . The molecular weight of this compound is 164.63 .
Molecular Structure Analysis
The molecular formula of “1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride” is C6H12N2O.ClH . The InChI code for this compound is 1S/C6H12N2O.ClH/c1-5(9)8-3-6(2-7)4-8;/h6H,2-4,7H2,1H3;1H .Physical And Chemical Properties Analysis
The compound “1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride” is a solid substance . It should be stored in an inert atmosphere at 2-8°C . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.科学的研究の応用
Synthesis and Derivatives
1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride is a compound with potential applications in the synthesis of various chemical derivatives. Research has explored its use in the creation of macrocycles, demonstrating the intermediacy of azetidinone in reactions involving dichloropivalates. This process enables the generation of pendent-arm macrocycles with electrophilic and nucleophilic substituents, showcasing the compound's versatility in organic synthesis (Bernhardt et al., 2004).
Reactivity with Nucleophiles
Studies have shown that azetidin-3-ones derived from amino acids can react with various nucleophiles, producing amino-alcohol and amino-acid derivatives. This reactivity is crucial for constructing complex molecules, highlighting the compound's role in expanding the toolbox for synthetic chemistry (Podlech & Seebach, 1995).
Coupling Reactions
The synthesis of chiral donor–acceptor azetines demonstrates the potential for efficient coupling reactions with nitrogen and oxygen nucleophiles via 3-azetidinones. This process allows for the synthesis of amino acid derivatives, including peptides and natural products, showcasing the compound's applicability in medicinal chemistry and drug development (Marichev et al., 2019).
Biological Activities
Research into the synthesis of novel azetidinone derivatives has highlighted their significant anti-inflammatory, analgesic, and anticonvulsant activities. This indicates the potential for 1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride derivatives to serve as leads in the development of new therapeutic agents (El-Sawy et al., 2014).
Antibacterial Agents
Synthesis efforts have also focused on creating azetidinone derivatives with potential antibacterial properties. By exploring various substituents, researchers have identified compounds with significant activity against common bacterial strains, suggesting the utility of 1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride derivatives in addressing antibiotic resistance (Mohite & Bhaskar, 2011).
Safety and Hazards
The compound “1-(3-(Aminomethyl)azetidin-1-yl)ethanone hydrochloride” has been classified with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
1-[3-(aminomethyl)azetidin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5(9)8-3-6(2-7)4-8;/h6H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAAXEXGKHVPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

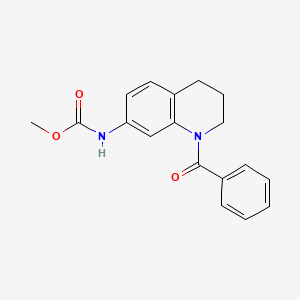
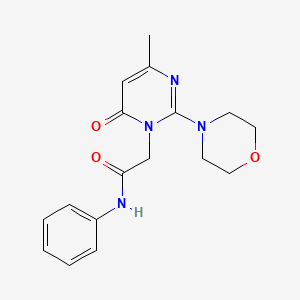
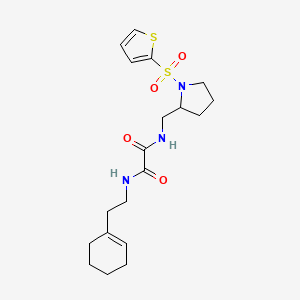
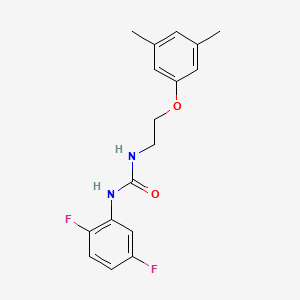
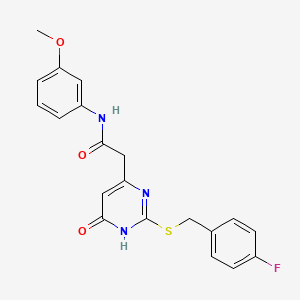
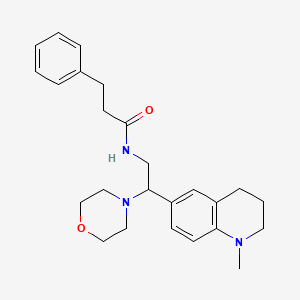

![3-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2757417.png)
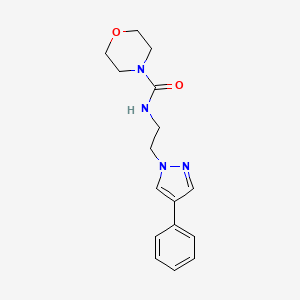
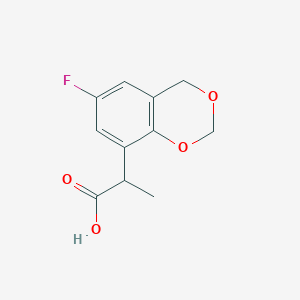
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide](/img/structure/B2757423.png)
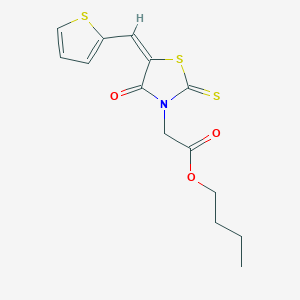
![N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide](/img/structure/B2757425.png)
